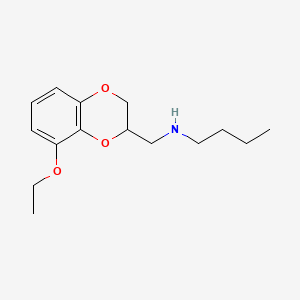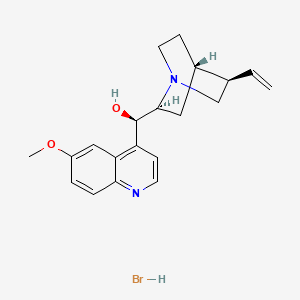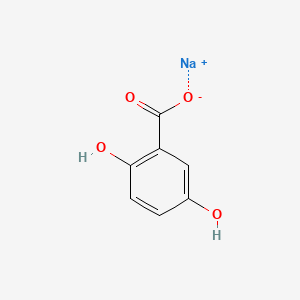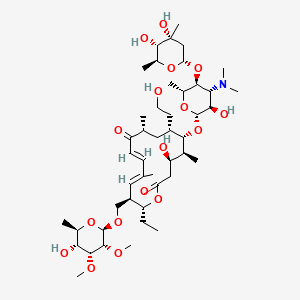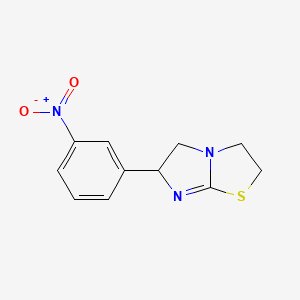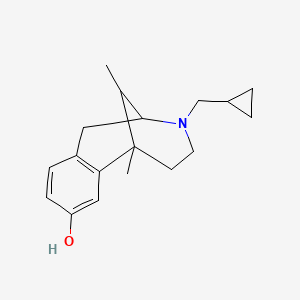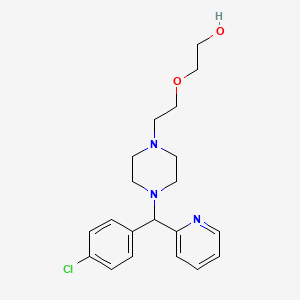
Piclopastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piclopastine is a histamine 1 receptor antagonist, primarily used in scientific research. It has a molecular formula of C20H26ClN3O2 and a molecular weight of 375.89 g/mol . This compound is known for its ability to block the action of histamine, a substance in the body that causes allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piclopastine involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piclopastine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Piclopastine is widely used in scientific research due to its ability to block histamine receptors. Its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in studies of histamine receptor function and signaling pathways.
Medicine: Investigated for potential therapeutic uses in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Piclopastine exerts its effects by binding to histamine 1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as inflammation and itching. The molecular targets of this compound include the histamine 1 receptors located on various cells, including those in the respiratory and immune systems .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another histamine 1 receptor antagonist, commonly used as an antihistamine for allergy relief.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines like diphenhydramine.
Loratadine: A non-sedating antihistamine used to treat allergic rhinitis and urticaria.
Uniqueness of Piclopastine
This compound is unique in its specific binding affinity and potency as a histamine 1 receptor antagonist. Its chemical structure allows for effective blockade of histamine receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
55837-13-3 |
|---|---|
Molecular Formula |
C20H26ClN3O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C20H26ClN3O2/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25/h1-8,20,25H,9-16H2 |
InChI Key |
CQMJYIJMUFRNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
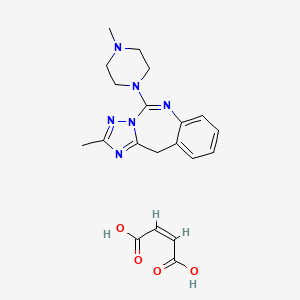
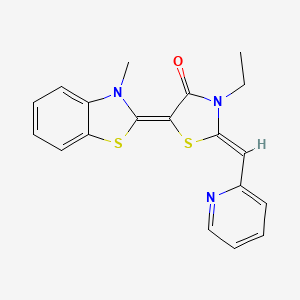
![(2S,6aR,6aS,10S,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B10858329.png)
![(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine](/img/structure/B10858332.png)
![[(4E,6Z,10E)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858349.png)
